
prop-2-enyl 10-cyclohexyldecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-enyl 10-cyclohexyldecanoate is an organic compound with the molecular formula C19H34O2 It is characterized by the presence of a prop-2-enyl group attached to a 10-cyclohexyldecanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 10-cyclohexyldecanoate typically involves the esterification of 10-cyclohexyldecanoic acid with prop-2-enol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-enyl 10-cyclohexyldecanoate can undergo various chemical reactions, including:
Oxidation: The prop-2-enyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The prop-2-enyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the ester group.
Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Prop-2-enyl 10-cyclohexyldecanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of prop-2-enyl 10-cyclohexyldecanoate involves its interaction with specific molecular targets. The prop-2-enyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Prop-2-enyl 10-cyclohexyldodecanoate
- Prop-2-enyl 10-cyclohexylundecanoate
- Prop-2-enyl 10-cyclohexyltridecanoate
Uniqueness
Prop-2-enyl 10-cyclohexyldecanoate is unique due to its specific chain length and the presence of a cyclohexyl group, which imparts distinct physicochemical properties
Propriétés
Numéro CAS |
648434-52-0 |
|---|---|
Formule moléculaire |
C19H34O2 |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
prop-2-enyl 10-cyclohexyldecanoate |
InChI |
InChI=1S/C19H34O2/c1-2-17-21-19(20)16-12-7-5-3-4-6-9-13-18-14-10-8-11-15-18/h2,18H,1,3-17H2 |
Clé InChI |
JDBUUGVNHVRTTL-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)CCCCCCCCCC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)
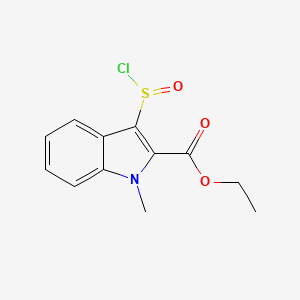
![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)
![2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-](/img/structure/B12592063.png)


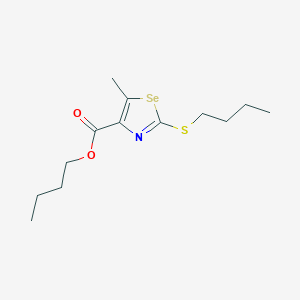
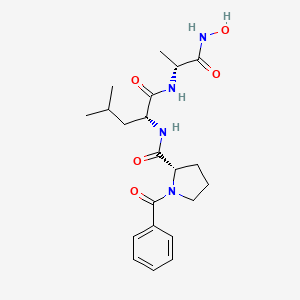
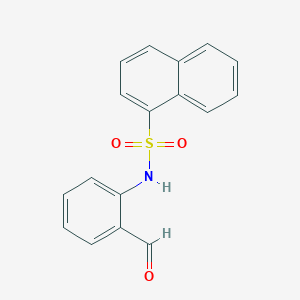
![3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12592113.png)
![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)
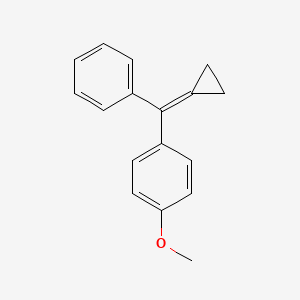
![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)

